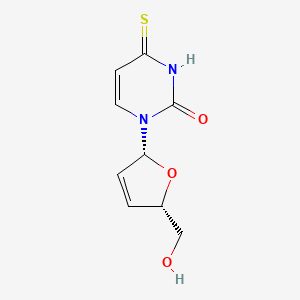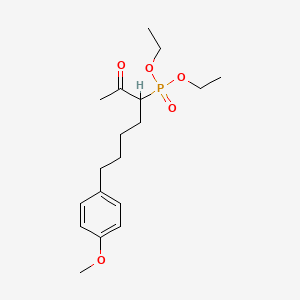
2',3'-Didehydro-2',3'-dideoxy-4-thiouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine is a synthetic nucleoside analog It is structurally similar to uridine but contains modifications that make it unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine typically involves multiple steps. One common method starts with uridine, which undergoes a series of chemical reactions to introduce the dehydro and dideoxy modifications, as well as the thiol group. The reaction conditions often require specific catalysts and solvents to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the dehydro and dideoxy groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can lead to the formation of fully saturated nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, disrupting the synthesis and function of nucleic acids. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Didehydro-2’,3’-dideoxy-2-thiouridine
- 4-Thiouridine
- 2’,3’-Didehydro-2’,3’-dideoxy-5-ethyl-4’-thiouridine
Uniqueness
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine is unique due to its specific modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
122568-02-9 |
|---|---|
Molekularformel |
C9H10N2O3S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H10N2O3S/c12-5-6-1-2-8(14-6)11-4-3-7(15)10-9(11)13/h1-4,6,8,12H,5H2,(H,10,13,15)/t6-,8+/m0/s1 |
InChI-Schlüssel |
BGYINAMLWJTHHK-POYBYMJQSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC(=S)NC2=O |
Kanonische SMILES |
C1=CC(OC1CO)N2C=CC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)






![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
